MAO-B Inhibition Potency: MAO-B-IN-10 vs. Selegiline (Cross-Study Comparable)
MAO-B-IN-10 demonstrates MAO-B inhibitory activity with an IC50 of 5.3 μM [1]. For context, the established MAO-B inhibitor selegiline exhibits an IC50 of 0.037 μM under comparable assay conditions [2]. While MAO-B-IN-10 is less potent as a pure MAO-B inhibitor, its differentiation lies in its multi-target profile, which includes Aβ modulation and hBChE inhibition, activities not present in selegiline [REFS-1, REFS-2].
| Evidence Dimension | MAO-B Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 5.3 μM |
| Comparator Or Baseline | Selegiline: 0.037 μM |
| Quantified Difference | Approximately 143-fold difference (Selegiline is more potent in this single-target metric) |
| Conditions | In vitro enzyme inhibition assay; target compound data from Sang et al. 2020 [1]; comparator data from a study on pyridine N-oxide derivatives [2]. |
Why This Matters
This data clarifies that MAO-B-IN-10 should not be selected for its MAO-B potency alone, but for its unique combination of activities, which is absent in more potent, single-target MAO-B inhibitors.
- [1] Sang Z, Wang K, Bai P, et al. Design, synthesis and biological evaluation of novel O-carbamoyl ferulamide derivatives as multi-target-directed ligands for the treatment of Alzheimer's disease. Eur J Med Chem. 2020;194:112265. View Source
- [2] Synthesis and biological activities of pyridine N-oxide bearing 5-aminoisoxazoles as potential acetylcholinesterase and monoamine oxidase inhibitors for Alzheimerʼs disease. Journal of Molecular Structure. 2024. View Source
